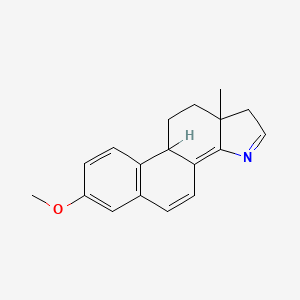

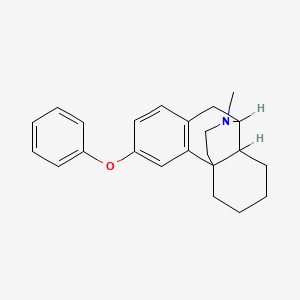

(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide

Vue d'ensemble

Description

“(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide” is a chemical compound with the molecular formula C29H28N4O2 . The average mass of this compound is 464.558 Da, and its monoisotopic mass is 464.221222 Da .

Physical and Chemical Properties

This compound has a density of 1.3±0.1 g/cm³ . The index of refraction is 1.673, and it has a molar refractivity of 137.6±0.4 cm³ . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds . The ACD/LogP value is 4.36 . The polar surface area is 73 Ų, and the polarizability is 54.5±0.5 10^-24 cm³ . The molar volume is 367.2±5.0 cm³ .

Applications De Recherche Scientifique

Cardiovascular Research

BIX02189 has been utilized in cardiovascular research, particularly focusing on the heart and vasculature. It is used to study the role of MEK5/ERK5 signaling in angiogenesis, which is the formation of new blood vessels . This signaling pathway is crucial for the development and repair of the cardiovascular system, and BIX02189 helps in understanding its mechanisms.

Cell Biology and Signaling

In cell biology, BIX02189 is applied to dissect the ERK/MAPK signaling pathways . It helps in studying cell signaling mechanisms, especially how cells respond to various stimuli and how these signals are processed within the cell to affect cellular function.

Neuroscience

BIX02189 contributes to neuroscience research by investigating nerve growth factor-mediated neurite outgrowth . This is significant for understanding how neurons form connections, which is essential for brain development and function.

Kinase Inhibition

BIX02189 serves as an inhibitor for a panel of kinases, including MEK5 and ERK5, with minimal inhibition of related kinases such as MEK1/2 and ERK1/2 . This selective inhibition is crucial for understanding the specific roles of these kinases in various cellular processes.

Pharmacological Research

In pharmacological research, BIX02189 is used to identify inhibitors of the MEK5/ERK5 pathway, which is involved in transcriptional activation of downstream targets like MEF2C . This has implications for drug development and therapeutic interventions targeting this pathway.

Mécanisme D'action

Target of Action

BIX02189, also known as (E/Z)-BIX02189 or (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide, is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) . It also inhibits Extracellular Signal-Regulated Kinase 5 (ERK5) . These kinases play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

BIX02189 selectively inhibits the catalytic activity of MEK5 and ERK5 . In HeLa cells, BIX02189 has been shown to inhibit the phosphorylation of ERK5 .

Biochemical Pathways

The primary biochemical pathway affected by BIX02189 is the MEK5/ERK5 pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting MEK5 and ERK5, BIX02189 disrupts this pathway, leading to changes in these cellular processes .

Pharmacokinetics

It is known that bix02189 is soluble in dmso , which suggests that it may have good bioavailability

Propriétés

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025843 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide | |

CAS RN |

1265916-41-3 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)

![2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester](/img/structure/B1194422.png)

![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)